Cas no 7400-44-4 (3-octadecylsulfanylpropane-1,2-diol)
7400-44-4 structure
Product Name:3-octadecylsulfanylpropane-1,2-diol
Numero CAS:7400-44-4
MF:C21H44O2S
MW:360.637866020203
CID:1764742
PubChem ID:245962
Update Time:2025-04-21
3-octadecylsulfanylpropane-1,2-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-octadecylsulfanylpropane-1,2-diol
- NCIOpen2_007804
- 1-octadecylthio-rac-glycerol
- NSC58443
- DL-thiobatyl alcohol
- (+-)-2.3-Dihydroxypropyl-octadecyl-sulfid
- AC1Q77MB
- 3-octadecylsulfanyl-propane-1,2-diol
- Thiobatylalkohol
- octadecylthio-1 propanediol-2,3
- 1-S-octadecyl-rac-thioglycerol
- 3-(octadecylsulfanyl)propane-1,2-diol
- 2.3-Dihydroxypropyl-octadecan-sulfid
- AR-1E7877
- CTK2H9177
- AC1L6H1I
- NCIOpen2_007804; 1-octadecylthio-rac-glycerol; NSC58443; DL-thiobatyl alcohol; (+-)-2.3-Dihydroxypropyl-octadecyl-sulfid; AC1Q77MB; 3-octadecylsulfanyl-propane-1,2-diol; Thiobatylalkohol; octadecylthio-1 propanediol-2,3; 1-S-octadecyl-rac-thioglycerol; 3-(octadecylsulfanyl)propane-1,2-diol; 2.3-Dihydroxypropyl-octadecan-sulfid; AR-1E7877; CTK2H9177; AC1L6H1I;
- DTXSID10288993
- 1-n-octadecylthio-2,3-propanediol
- WHCHVADSXPASOY-UHFFFAOYSA-N
- 3-(1-octadecylthio)propan-1,2-diol
- SCHEMBL11200004
- 3-octadecylthio-propane-1,2 diol
- NSC-58443
- 7400-44-4
-
- Inchi: 1S/C21H44O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3
- Chiave InChI: WHCHVADSXPASOY-UHFFFAOYSA-N
- Sorrisi: S(CC(CO)O)CCCCCCCCCCCCCCCCCC
Proprietà calcolate
- Massa esatta: 360.30642
- Massa monoisotopica: 360.30620182g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 20
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.4
- Superficie polare topologica: 65.8Ų
Proprietà sperimentali
- Densità: 0.937
- Punto di ebollizione: 489.8°C at 760 mmHg
- Punto di infiammabilità: 237.5°C
- Indice di rifrazione: 1.485
- PSA: 40.46
- LogP: 6.33430
3-octadecylsulfanylpropane-1,2-diol Letteratura correlata
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
7400-44-4 (3-octadecylsulfanylpropane-1,2-diol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti